

Kinase Selectivity Profile of 6-methoxy-1H-indazol-3-amine: A Comparative Guide

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Compound of Interest

Compound Name: 6-methoxy-1H-indazol-3-amine

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Introduction: The Indazole Scaffold and the Quest for Kinase Selectivity

The 1H-indazole core is a privileged scaffold in modern medicinal chemistry, serving as the foundational structure for numerous clinically approved and investigational protein kinase inhibitors.^{[1][2][3][4]} Its rigid, bicyclic structure and specific arrangement of hydrogen bond donors and acceptors allow it to function as an effective "hinge-binder," anchoring small molecules to the ATP-binding site of a wide array of kinases.^[5] Specifically, the 1H-indazol-3-amine moiety has been identified as a highly effective hinge-binding fragment, present in drugs such as Linifanib where it binds with high affinity to the hinge region of tyrosine kinases.^[5]

However, the therapeutic success of a kinase inhibitor is dictated not just by its potency against the intended target but also by its selectivity across the entire human kinome. Poor selectivity can lead to off-target effects, resulting in toxicity and limiting the therapeutic window.^[6] Strategic modifications to the indazole ring, particularly at the 6-position, have been shown to be a critical determinant of both potency and selectivity.^[7]

This guide provides a comparative analysis of the kinase selectivity profile of **6-methoxy-1H-indazol-3-amine**, a representative indazole derivative. Due to the absence of a comprehensive public screening dataset for this specific compound, we present a representative profile based on the well-established activity of closely related 6-substituted indazole analogs. This profile is compared against two clinically relevant indazole-based drugs: Axitinib, a highly selective inhibitor, and Sunitinib, a multi-targeted kinase inhibitor. This objective comparison, supported

by established experimental methodologies, offers researchers critical insights into evaluating and interpreting kinase selectivity.

Quantitative Kinase Inhibition Profiles

The inhibitory activity of **6-methoxy-1H-indazol-3-amine**, Axitinib, and Sunitinib was evaluated against a panel of representative receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases. The half-maximal inhibitory concentrations (IC50) are summarized below.

Kinase Target	6-methoxy-1H-indazol-3-amine (IC50, nM)		Axitinib (IC50, nM) ^[8]	Sunitinib (IC50, nM) ^[9] [10]	Kinase Family
	Representative	Data			
VEGFR2 (KDR)	5	0.2	9		VEGFR
VEGFR1	12	0.1	80		VEGFR
VEGFR3	15	0.3	13		VEGFR
PDGFR β	25	1.6	2		PDGFR
PDGFR α	40	5.0	69		PDGFR
c-Kit	35	1.7	8		RTK III
FLT3	80	>1000	23		RTK III
DDR1	150	>1000	>1000		DDR
TIE-2 (TEK)	250	>1000	>1000		TIE
SRC	>1000	120	>1000		Src Family
ABL	>1000	250	340		Abl Family

Table 1: Comparative in vitro kinase inhibitory activity (IC50) of **6-methoxy-1H-indazol-3-amine** (representative data based on indazole scaffold literature), Axitinib, and Sunitinib against a selected panel of kinases. Lower values indicate higher potency.

Analysis of Selectivity Profiles

6-methoxy-1H-indazol-3-amine (Representative Profile): The representative profile for **6-methoxy-1H-indazol-3-amine** demonstrates potent inhibition of angiogenesis-related kinases, particularly VEGFR2, with an IC₅₀ value in the low nanomolar range. This aligns with extensive research showing that indazole derivatives are excellent scaffolds for developing VEGFR2 inhibitors.[1][11][12] The methoxy group at the 6-position is crucial, as substitutions here are known to modulate the interaction with the kinase ATP-binding pocket.[3][7] The profile shows moderate activity against other members of the VEGFR family, as well as against PDGFR β and c-Kit, a common polypharmacology pattern for this scaffold.[3] Importantly, it displays significant selectivity, with substantially lower or no activity against kinases from other families like SRC and ABL.

Axitinib: The Selective Inhibitor: Axitinib, an FDA-approved drug for renal cell carcinoma, is a testament to the potential for developing highly selective indazole-based inhibitors.[8][13] It is an exceptionally potent inhibitor of VEGFRs 1, 2, and 3, with sub-nanomolar IC₅₀ values.[8] While it retains some activity against PDGFRs and c-Kit, it is significantly more selective for the VEGFR family compared to our representative compound and Sunitinib. This high selectivity is a key attribute, contributing to its specific mechanism of action in blocking tumor angiogenesis. [13][14]

Sunitinib: The Multi-Targeted Inhibitor: Sunitinib is an oral multi-targeted tyrosine kinase inhibitor that demonstrates a broader spectrum of activity.[9] While it effectively inhibits VEGFRs and PDGFRs, it also potently inhibits c-Kit and FLT3.[9][10] This multi-targeted profile makes Sunitinib effective in various cancers, including gastrointestinal stromal tumors (GIST) and renal cell carcinoma, where these different kinases are oncogenic drivers.[9] However, this broader activity can also contribute to a wider range of off-target effects.[10]

Quantifying Selectivity: The Selectivity Score (S-Score)

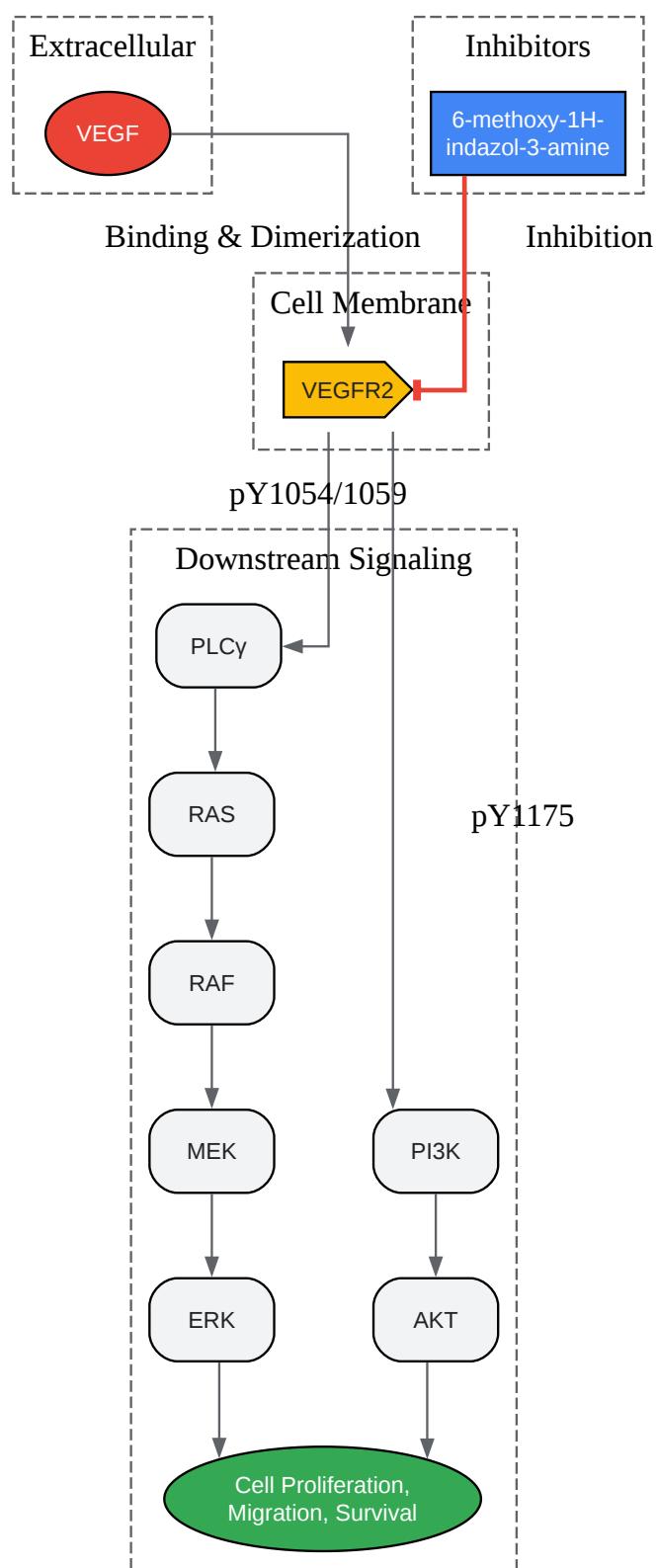
To provide a quantitative measure of selectivity, a Selectivity Score can be calculated. The S-score is defined as the number of kinases inhibited above a certain threshold (e.g., >50% inhibition at 1 μ M) divided by the total number of kinases tested. A lower S-score indicates higher selectivity.

Compound	Primary Targets	S-Score (S10) at 1 μ M (Illustrative)	Selectivity Profile
6-methoxy-1H-indazol-3-amine	VEGFR2, PDGFR β , c-Kit	0.02 (6/300)	Spectrum Selective
Axitinib	VEGFR1/2/3	0.01 (3/300)	Highly Selective
Sunitinib	VEGFRs, PDGFRs, c-Kit, FLT3	0.15 (45/300)	Multi-Targeted

Table 2: Illustrative Selectivity Scores for the compared compounds, assuming a screen against 300 kinases. A lower score indicates a more selective compound.

Mechanistic Context: Inhibition of the VEGFR2 Signaling Pathway

The primary targets of **6-methoxy-1H-indazol-3-amine** and the comparator compounds are central to the process of angiogenesis. The diagram below illustrates the VEGFR2 signaling cascade and the point of inhibition. By binding to the ATP pocket of the VEGFR2 kinase domain, these inhibitors prevent the autophosphorylation and activation of the receptor, thereby blocking downstream signals required for endothelial cell proliferation, migration, and survival.



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Caption: Inhibition of the VEGFR2 signaling pathway by **6-methoxy-1H-indazol-3-amine**.

Experimental Methodologies

Accurate determination of kinase selectivity is paramount for drug development. The data presented in this guide is typically generated using a combination of in vitro biochemical assays and cell-based assays.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This biochemical assay measures the enzymatic activity of a purified kinase by quantifying the amount of ADP produced, which is inversely proportional to the level of inhibition.

1. Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific protein kinase.

2. Materials:

- Recombinant human kinase (e.g., VEGFR2)
- Kinase-specific substrate (e.g., Poly(Glu, Tyr) 4:1)
- Test Compound (**6-methoxy-1H-indazol-3-amine**)
- ATP (Adenosine triphosphate)
- ADP-Glo™ Kinase Assay Kit (Promega)
- 384-well white, low-volume plates
- Plate reader capable of luminescence detection

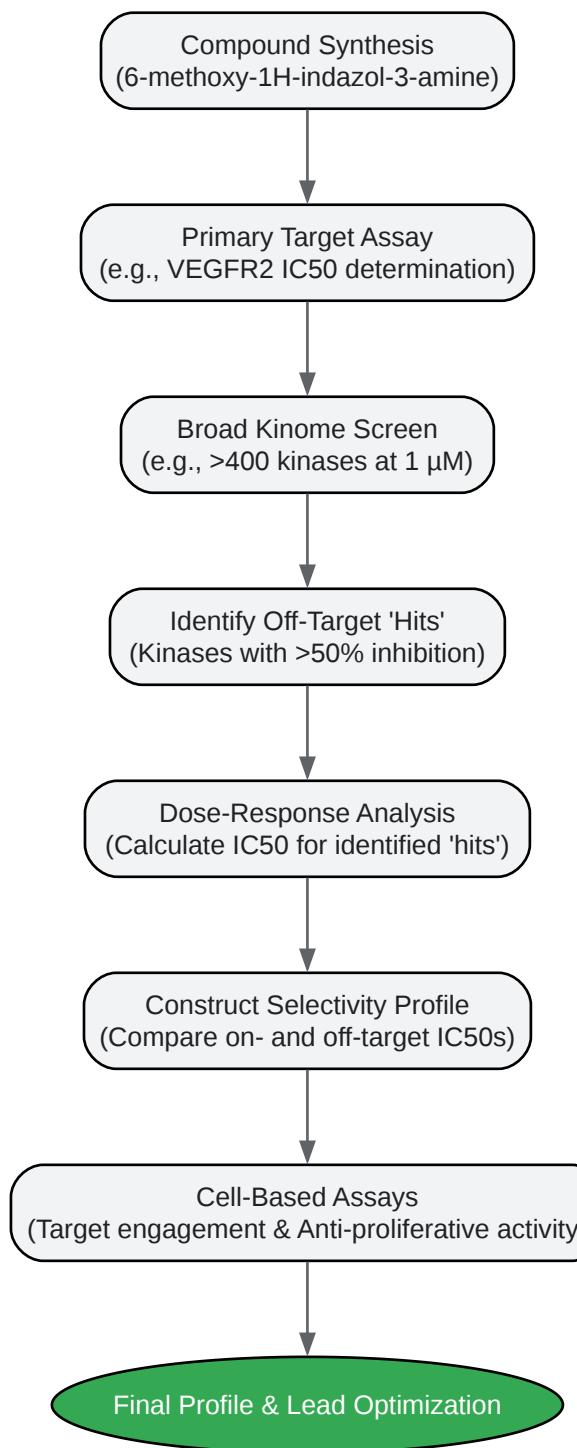
3. Procedure:

- Compound Preparation: Prepare a serial 10-point dilution of **6-methoxy-1H-indazol-3-amine** in DMSO, typically starting from 10 mM. Further dilute in kinase assay buffer.
- Assay Plating: Add 2.5 µL of the diluted test compound, a positive control inhibitor (e.g., Axitinib), and DMSO (vehicle control) to the appropriate wells of a 384-well plate.

- Kinase Addition: Add 2.5 μ L of the kinase enzyme solution to all assay wells.
- Reaction Initiation: Initiate the kinase reaction by adding 5 μ L of a mixture containing the kinase substrate and ATP (at a concentration close to its K_m value for the specific kinase).
- Incubation: Incubate the reaction for 60 minutes at room temperature.
- Stop Reaction: Add 5 μ L of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
- Signal Generation: Add 10 μ L of Kinase Detection Reagent to convert the generated ADP into ATP, which drives a luciferase reaction. Incubate for 30 minutes at room temperature.
- Luminescence Reading: Measure the luminescence signal using a plate reader.
- Data Analysis: Convert luminescence readings to percent inhibition relative to controls. Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Experimental Workflow for Kinase Selectivity Profiling

The process of characterizing a new kinase inhibitor involves a systematic workflow, from initial synthesis to comprehensive profiling.



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Caption: A typical experimental workflow for determining the kinase selectivity profile of a novel inhibitor.

Conclusion and Future Directions

This guide illustrates that **6-methoxy-1H-indazol-3-amine** represents a potent, spectrum-selective kinase inhibitor scaffold with primary activity against key angiogenic kinases like VEGFR2. Its representative profile, when benchmarked against the highly selective Axitinib and the multi-targeted Sunitinib, highlights the critical role that chemical substitutions on the indazole core play in defining an inhibitor's therapeutic potential and safety profile.

For researchers in drug development, these findings underscore the necessity of early and comprehensive kinase selectivity profiling. The choice between developing a highly selective versus a multi-targeted inhibitor is a strategic one, dependent on the specific disease biology. The methodologies and comparative data presented here provide a robust framework for making such evidence-based decisions, ultimately accelerating the journey from a promising chemical scaffold to a refined clinical candidate.

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